3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrole-isoxazole core substituted with a furan moiety at the 3-position. Its structure combines the pharmacophoric features of isoxazole (known for diverse bioactivity) and furan (a common electron-rich heterocycle in medicinal chemistry).
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H8N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h1-2,5,10H,3-4H2 |
InChI Key |
KVBJJYOUGGKEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to increase yield and reduce reaction times. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated furans
Scientific Research Applications
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrrolo[3,2-d]isoxazole Derivatives with Varied Substituents
- 3-(5-Bromothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603068-06-0) Structure: Replaces the furan with a bromothiophene group. Molecular Formula: C₉H₇BrN₂OS.
- 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole Structure: Substituted with an indole group at the 4-position and a methyl group at the 3-position. Synthesis: Prepared via condensation of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in ethanol/triethylamine . Activity: Demonstrated potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values comparable to 5-fluorouracil. Notably, it showed low toxicity toward normal lung fibroblast (WI-38) cells .
Furan-Substituted Isoxazole Derivatives
- 3-(Furan-2-yl)-5-(1H-indol-3-yl)isoxazole (Compound 17) Structure: A non-fused isoxazole with furan and indole substituents. Activity: Exhibited strong antimicrobial effects against Bacillus subtilis and Aspergillus niger, outperforming chloromycin in some cases. The aromatic isoxazole core enhanced activity compared to its non-aromatic counterpart (isoxazoline) .
Bioactivity Comparison
Anticancer Activity
Antimicrobial Activity
Enzyme Modulation
Structural and Functional Insights
- Substituent Effects :
- In contrast, dihydropyrrolo[3,4-c]isoxazole derivatives (e.g., 5-(4-chlorophenyl)-6-isopropyl analogue) exhibit fungicidal activity, highlighting the role of ring topology in bioactivity .
Biological Activity
The compound 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a member of the pyrroloisoxazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused ring system that combines a pyrrole and an isoxazole moiety with a furan substituent. The unique structure contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 164.17 g/mol |
| CAS Number | 603067-89-6 |
| Density | 1.3 g/cm³ |
| Boiling Point | 397.2 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Cytotoxicity : The compound exhibited significant cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. In comparative studies, it showed lower IC50 values than standard chemotherapeutics like 5-fluorouracil.
- Selectivity : The selectivity index was favorable as the compound demonstrated reduced toxicity in non-cancerous cell lines (WI-38), indicating its potential for targeted therapy .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparative Studies
A comparative analysis with other heterocyclic compounds reveals that while many derivatives exhibit anticancer properties, this compound stands out due to its structural uniqueness and potent activity against specific cancer types.
| Compound | HCT-116 IC50 (µM) | PC3 IC50 (µM) |
|---|---|---|
| 3-(Furan-2-yl)-5,6-dihydro... | 4.4 | 8.0 |
| 5-Fluorouracil | 5.2 | 10.0 |
| Pyrrolo[1,2-b]pyrazole | 9.7 | 12.0 |
Case Studies
A notable case study involved the synthesis of various derivatives of pyrrolo[3,2-d]isoxazole to evaluate their biological activity against cancer cell lines. Among these derivatives, the compound consistently exhibited superior cytotoxicity compared to others tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
